5-[4-(Diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one 5-[4-(Diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 340177-28-8
VCID: VC0388171
InChI: InChI=1S/C18H23N3OS/c1-3-20(4-2)15-9-7-14(8-10-15)13-16-17(22)19-18(23-16)21-11-5-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3/b16-13-
SMILES: CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3
Molecular Formula: C18H23N3OS
Molecular Weight: 329.5g/mol

5-[4-(Diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

CAS No.: 340177-28-8

Main Products

VCID: VC0388171

Molecular Formula: C18H23N3OS

Molecular Weight: 329.5g/mol

5-[4-(Diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one - 340177-28-8

CAS No. 340177-28-8
Product Name 5-[4-(Diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
Molecular Formula C18H23N3OS
Molecular Weight 329.5g/mol
IUPAC Name (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Standard InChI InChI=1S/C18H23N3OS/c1-3-20(4-2)15-9-7-14(8-10-15)13-16-17(22)19-18(23-16)21-11-5-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3/b16-13-
Standard InChIKey GJNLKGYKJRCXFP-SSZFMOIBSA-N
Isomeric SMILES CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3
SMILES CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3
PubChem Compound 938732
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator